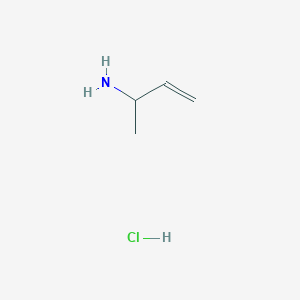

But-3-en-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

But-3-en-2-amine hydrochloride is an organic compound with the molecular formula C4H10ClN . It is a liquid at room temperature . The compound is primarily used in the synthesis of various organic molecules .

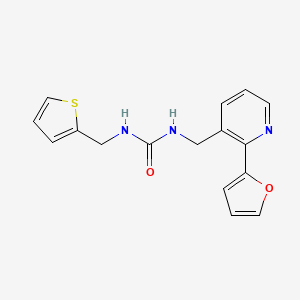

Molecular Structure Analysis

The molecular structure of this compound consists of a butene chain with an amine group attached to the second carbon atom . The InChI code for the compound is 1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3 .Chemical Reactions Analysis

Amines, including But-3-en-2-amine, can undergo a variety of chemical reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, although this reaction is unstable .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 71.12 . Amines, including But-3-en-2-amine, have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Scientific Research Applications

CO2 Capture and Environmental Applications

- CO2 Capture with Ionic Liquids : But-3-en-2-amine hydrochloride derivatives have been utilized in creating ionic liquids for efficient CO2 capture. A study by Bates et al. (2002) discusses how these ionic liquids sequester CO2 reversibly as a carbamate salt. This method compares favorably with commercial amine sequestering agents in terms of efficiency and does not require water to function, offering a nonvolatile alternative for CO2 capture (Bates et al., 2002).

Chemical Synthesis and Material Science

Thermal Properties in Synthesis : In a study on the thermal properties of primary n-alkylammonium chlorides, including compounds similar to this compound, Błażejowski (1983) found that thermolysis occurs in one step, leading to the total volatilization of the salts. This research aids in understanding the thermodynamics and kinetics of these compounds in various chemical reactions (Błażejowski, 1983).

Amination Reactions : Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol, which relates to this compound. Their findings contribute to the understanding of the kinetics and mechanisms of amination reactions in polymer chemistry (Kawabe & Yanagita, 1971).

Green Synthesis of Amides : Eidi and Kassaee (2016) developed a method for synthesizing amides using amine hydrochloride salts, relevant to this compound. Their research focuses on an environmentally friendly and efficient synthesis process using recyclable nanocatalysts (Eidi & Kassaee, 2016).

Pharmaceutical and Biochemical Research

Enzymatic Resolution in Drug Synthesis : Kamal, Khanna, and Krishnaji (2007) explored the enzymatic resolution of certain compounds using amine hydrochlorides, relevant to this compound. Their findings are significant in the synthesis of pharmacologically important compounds (Kamal et al., 2007).

Bioconjugation Studies : Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine, using compounds related to this compound. Their study provides valuable insights into bioconjugation processes in aqueous media (Nakajima & Ikada, 1995).

Environmental Chemistry

- Wastewater Treatment : Kioussis, Wheaton, and Kofinas (2000) developed poly(allyl amine hydrochloride) polymer hydrogels, closely related to this compound, for removing harmful anions from aquaculture wastewater. This application is significant for environmental sustainability and water purification (Kioussis et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

But-3-en-2-amine hydrochloride is an organic compound that belongs to the class of amines

Mode of Action

Amines, in general, can act as nucleophiles, reacting with electrophiles in biochemical reactions . They can also form enamines, which are nucleophilic and can participate in various reactions .

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, hormones, neurotransmitters, and other biologically active molecules .

Result of Action

Based on its chemical structure, it can be inferred that it may participate in various organic reactions, potentially leading to the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, amines are basic and can react with acids to form salts , which can affect their reactivity and stability.

properties

IUPAC Name |

but-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVNHUMBUVTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)

![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)

![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)

![N-(cyanomethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2917013.png)